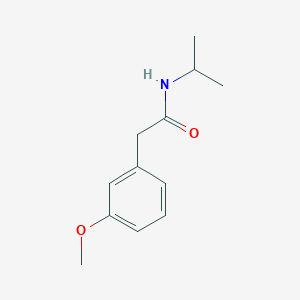

N-Isopropyl-2-(3-methoxyphenyl)acetamide

Description

Contextualizing N-Isopropyl-2-(3-methoxyphenyl)acetamide within Acetamide (B32628) Derivatives Research

This compound is a member of the vast class of acetamide derivatives. These are compounds containing the acetamide backbone (CH3CONH-), which can be modified at various positions to generate a diverse library of molecules. Research into acetamide derivatives is a dynamic and expansive field, primarily driven by their potential applications in medicinal chemistry and materials science.

Scientists synthesize and study novel acetamide derivatives to explore their biological activities. These compounds have been investigated for a wide array of therapeutic uses, including as anti-inflammatory agents that selectively inhibit COX-II, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). galaxypub.coarchivepp.com Furthermore, various derivatives have shown promise as antioxidant, antimicrobial, antifungal, and anticancer agents. researchgate.netnih.gov The versatility of the acetamide structure allows for fine-tuning of its properties to target specific biological pathways.

Historical Perspective of this compound and Related Compounds in Scientific Inquiry

While the specific history of this compound is not detailed in scientific literature, the history of its parent compound, acetamide, provides a rich backdrop. Acetamide (ethanamide) is the simplest amide derived from acetic acid and has been a subject of chemical study for over a century, with its preparation being described in chemistry journals as early as 1911. vedantu.comwikipedia.orgacs.org

Historically, acetamide has been utilized as a plasticizer and an industrial solvent. wikipedia.orgtaylorandfrancis.com Molten acetamide is a particularly effective solvent due to its high dielectric constant, which allows it to dissolve a wide range of organic and inorganic compounds. taylorandfrancis.com A fascinating turn in the history of acetamide occurred with its detection near the center of the Milky Way galaxy. vedantu.comwikipedia.orgsciencewithshobha.com This discovery is significant because the amide bond is the fundamental link between amino acids in proteins, lending support to theories that the organic building blocks of life can form in space. wikipedia.org

Significance of Acetamide Scaffolds in Modern Chemical and Biological Research

The acetamide group is considered a privileged scaffold in modern drug discovery. A "scaffold" refers to a core molecular structure to which various functional groups can be attached to create a range of new compounds. The acetamide scaffold is frequently found in many commercially available small-molecule drugs and is a cornerstone of medicinal chemistry. archivepp.com

One of the key reasons for its significance is the robustness and versatility of the amide bond. Researchers utilize this scaffold to develop new therapeutic agents and to modify existing drugs to improve their properties. For instance, acetamide structures are used to create prodrugs, which are inactive compounds that are converted into active drugs within the body, a strategy used to enhance pharmacokinetic parameters. galaxypub.coarchivepp.com The development of novel drug conjugates, where two different drug molecules are linked together, often employs the acetamide linkage to create hybrid molecules with potentially enhanced efficacy or reduced side effects. nih.govresearchgate.net

The broad spectrum of biological activities associated with acetamide derivatives underscores the scaffold's importance. Research has demonstrated their potential across numerous therapeutic areas, highlighting the enduring value of this chemical motif in the ongoing search for new and improved medicines. nih.govbenthamdirect.com

| Area of Research | Application of Acetamide Derivatives | Reference |

|---|---|---|

| Anti-inflammatory | Development of selective COX-II inhibitors | galaxypub.coarchivepp.com |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress | researchgate.netnih.gov |

| Anticancer | Screening for cytotoxic activity against various cancer cell lines | nih.govbenthamdirect.com |

| Antimicrobial | Evaluation of activity against bacterial and fungal pathogens | nih.gov |

| Enzyme Inhibition | Design of inhibitors for enzymes such as urease | nih.govresearchgate.net |

| Drug Delivery | Use as a linker in prodrugs and drug conjugates | galaxypub.coarchivepp.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-10-5-4-6-11(7-10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVVLFKFFDXNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropyl 2 3 Methoxyphenyl Acetamide and Its Derivatives

Approaches to N-Isopropyl-2-(3-methoxyphenyl)acetamide Core Synthesis

The fundamental structure of this compound can be assembled through various synthetic routes. These strategies often involve the initial preparation of a key intermediate, 2-(3-methoxyphenyl)acetic acid, followed by its coupling with isopropylamine (B41738).

Multi-Step Synthesis Pathways via Key Intermediates

A common and logical approach to the synthesis of the target compound begins with the preparation of 2-(3-methoxyphenyl)acetic acid. This key intermediate can be synthesized through several multi-step pathways.

One documented method involves the hydrolysis of methoxybenzyl cyanide. In this process, 3-methoxybenzyl cyanide is subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-(3-methoxyphenyl)acetic acid. A typical procedure involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid.

Another pathway to obtain 2-(3-methoxyphenyl)acetic acid starts from 3-methoxyacetophenone. This method can proceed through a Willgerodt-Kindler reaction, where the acetophenone (B1666503) is treated with sulfur and a secondary amine like morpholine, followed by hydrolysis of the resulting thioamide to produce the desired carboxylic acid.

Once 2-(3-methoxyphenyl)acetic acid is obtained, the final step is the formation of the amide bond with isopropylamine. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(3-methoxyphenyl)acetyl chloride is then reacted with isopropylamine, typically in the presence of a base to neutralize the HCl byproduct, to yield this compound.

Table 1: Multi-Step Synthesis of 2-(3-methoxyphenyl)acetic acid

| Starting Material | Key Transformation | Reagents | Product |

|---|---|---|---|

| 3-Methoxybenzyl cyanide | Nitrile Hydrolysis | H₂SO₄, H₂O, Heat | 2-(3-methoxyphenyl)acetic acid |

| 3-Methoxyacetophenone | Willgerodt-Kindler Reaction | 1. S₈, Morpholine, Heat; 2. H₃O⁺, Heat | 2-(3-methoxyphenyl)acetic acid |

Advanced Coupling Reactions and Functional Group Transformations

Modern synthetic chemistry offers more direct methods for amide bond formation that bypass the need for isolating reactive intermediates like acyl chlorides. These are often referred to as direct amidation or coupling reactions.

Various coupling agents can be employed to facilitate the reaction between 2-(3-methoxyphenyl)acetic acid and isopropylamine. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. Examples of such coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Another approach is the direct thermal condensation of the carboxylic acid and the amine. This method involves heating a mixture of 2-(3-methoxyphenyl)acetic acid and isopropylamine, often at high temperatures (e.g., 190-200°C), to drive off water and form the amide bond directly. While simple, this method may not be suitable for substrates with heat-sensitive functional groups. Microwave-assisted condensation under solventless conditions has also been shown to be an efficient method for the amidation of arylacetic acids with amines, often leading to high yields in shorter reaction times. researchgate.net

Table 2: Advanced Coupling Reactions for this compound Synthesis

| Reactants | Coupling Method | Key Reagents/Conditions | Product |

|---|---|---|---|

| 2-(3-methoxyphenyl)acetic acid, Isopropylamine | Carbodiimide Coupling | EDC, HOBt, Organic Solvent | This compound |

| 2-(3-methoxyphenyl)acetic acid, Isopropylamine | Thermal Condensation | Heat (190-200°C) | This compound |

| 2-(3-methoxyphenyl)acetic acid, Isopropylamine | Microwave-Assisted | Microwave irradiation, Solvent-free | This compound |

Strategies for this compound Analog and Derivative Synthesis

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be systematically introduced at three key positions: the isopropyl moiety, the methoxyphenyl ring, and the acetamide (B32628) linkage.

Modifications on the Isopropyl Moiety

Derivatives with varied N-alkyl or N-cycloalkyl groups can be readily synthesized by employing different primary or secondary amines in the amidation step with 2-(3-methoxyphenyl)acetic acid. This approach allows for the introduction of a wide range of substituents in place of the isopropyl group. For instance, using amines such as cyclopentylamine, cyclohexylamine, or various substituted benzylamines in condensation reactions with 2-(3-methoxyphenyl)acetic acid or its activated derivatives would yield the corresponding N-cycloalkyl or N-benzyl-2-(3-methoxyphenyl)acetamides. The choice of amidation method (e.g., using coupling agents or converting to the acyl chloride) would be guided by the properties of the specific amine used. nih.gov

Table 3: Synthesis of Analogs with Modified N-Substituents

| Amine | Product |

|---|---|

| Ethylamine | N-Ethyl-2-(3-methoxyphenyl)acetamide |

| Cyclohexylamine | N-Cyclohexyl-2-(3-methoxyphenyl)acetamide |

| Benzylamine | N-Benzyl-2-(3-methoxyphenyl)acetamide |

Substitutions on the Methoxyphenyl Ring

The methoxyphenyl ring is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a range of functional groups. wikipedia.org These substitutions are typically performed on the 2-(3-methoxyphenyl)acetic acid intermediate before the amidation step, as the directing effects of the methoxy (B1213986) and acetyl groups can influence the regioselectivity of the reaction.

Halogenation : Bromination or chlorination of 2-(3-methoxyphenyl)acetic acid can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent. nih.gov The methoxy group is an ortho-, para-director, and the acetyl group is a meta-director, which would influence the position of the incoming halogen.

Nitration : The introduction of a nitro group onto the aromatic ring can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid, or milder conditions like copper nitrate (B79036) in acetic anhydride (B1165640) (Menke nitration). wuxibiology.com

Friedel-Crafts Reactions : Alkylation or acylation of the aromatic ring can be performed using alkyl halides or acyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com This allows for the introduction of various alkyl or acyl groups onto the methoxyphenyl ring.

The resulting substituted 2-(3-methoxyphenyl)acetic acid can then be coupled with isopropylamine to yield the desired substituted derivative.

Table 4: Examples of Electrophilic Aromatic Substitution on the Phenylacetic Acid Core

| Reaction Type | Reagents | Potential Product Intermediate |

|---|---|---|

| Bromination | Br₂, Acetic Acid | 2-(Bromo-3-methoxyphenyl)acetic acid |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Methoxy-nitro-phenyl)acetic acid |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-(Acetyl-3-methoxyphenyl)acetic acid |

Derivatization at the Acetamide Linkage

The acetamide linkage itself can be a point of derivatization, although this is generally less common than modifications to the amine or acid components.

One potential modification is the N-alkylation of the amide. After the formation of this compound, the amide nitrogen can be deprotonated with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide to introduce a second substituent on the nitrogen atom. stackexchange.com

Furthermore, the amide bond can undergo reduction. Treatment of this compound with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the carbonyl group of the amide to a methylene (B1212753) group, yielding the corresponding secondary amine, N-Isopropyl-2-(3-methoxyphenyl)ethanamine. While amides can be oxidized or undergo substitution, these reactions are less straightforward and depend heavily on the specific reagents and conditions employed.

Table 5: Reactions at the Acetamide Linkage

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | 1. NaH; 2. CH₃I | N-Isopropyl-N-methyl-2-(3-methoxyphenyl)acetamide |

| Reduction | LiAlH₄, THF | N-Isopropyl-2-(3-methoxyphenyl)ethanamine |

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. pharmasalmanac.com Consequently, the development of methods to obtain enantiomerically pure this compound is a critical aspect of its chemical development.

Enantioselective Synthesis

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. While specific enantioselective methods for this compound are not extensively documented in publicly available literature, several strategies applicable to the synthesis of chiral 2-arylacetamides could be employed.

Enzymatic Synthesis: Biocatalysis offers a powerful and green approach to enantioselective synthesis. nih.govrsc.org Enzymes such as lipases and amidases can catalyze the formation of amides with high stereoselectivity. nih.govrsc.org For instance, a lipase (B570770) like Candida antarctica lipase B (CALB) could be used to catalyze the aminolysis of a chiral ester precursor of 2-(3-methoxyphenyl)acetic acid with isopropylamine. nih.gov This enzymatic approach often proceeds under mild conditions and can afford high enantiomeric excess. nih.govrsc.org Transaminases also represent a valuable class of enzymes for the synthesis of chiral amines, which can be precursors to the target amide. nih.govacs.org

Chemo-catalytic Asymmetric Synthesis: Transition metal-catalyzed reactions are a cornerstone of asymmetric synthesis. For structurally related compounds, palladium-catalyzed enantioselective allylic alkylation of lactams has been demonstrated to produce chiral N-heterocycles with high enantiomeric excess. nih.govresearchgate.net Similar strategies involving chiral ligands and metal catalysts could potentially be adapted for the asymmetric alkylation of an appropriate precursor to introduce the chiral center found in derivatives of this compound.

Chiral Resolution Techniques

When a racemic mixture is produced, chiral resolution is necessary to separate the enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid precursor, 2-(3-methoxyphenyl)acetic acid, with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. pharmtech.comwikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pharmtech.com Once separated, the desired enantiomer of the carboxylic acid can be recovered by removing the resolving agent and then converted to this compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov While it can be a costly method for large-scale production, it is highly effective for obtaining enantiomerically pure compounds. pharmtech.com

Enantiospecific Cocrystallization: This technique involves the use of a chiral coformer that will selectively form a cocrystal with only one enantiomer of a racemic mixture, allowing for its separation. pharmtech.comnih.gov This method is advantageous as it does not require the formation of covalent bonds with a resolving agent. pharmtech.com

The choice of method depends on factors such as the scale of the synthesis, cost, and the specific physical and chemical properties of the compound and its intermediates.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov Several strategies can be applied to the synthesis of this compound to align with these principles.

Use of Greener Solvents

Traditional amide synthesis often employs hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nsf.govucl.ac.uk Green chemistry encourages the use of more benign alternatives.

Biomass-Derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), have been identified as suitable replacements for conventional solvents in amide coupling reactions. bohrium.comacs.org

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent for chemical reactions. nsf.govacs.org Recent research has focused on developing methods for amide bond formation in aqueous media. nsf.gov

Ionic Liquids and Deep Eutectic Solvents: These materials can serve as both catalysts and solvents and are often characterized by low volatility and high thermal stability, making them attractive alternatives to traditional organic solvents. bohrium.com

| Solvent Class | Examples | Green Attributes |

| Biomass-Derived | 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL) | Renewable feedstock, often lower toxicity. |

| Aqueous | Water | Non-toxic, non-flammable, abundant, inexpensive. nsf.govacs.org |

| Neoteric Solvents | Ionic Liquids, Deep Eutectic Solvents | Low volatility, high thermal stability, potential for recyclability. bohrium.com |

Catalytic and Solvent-Free Approaches

Enzymatic Catalysis: As mentioned in the context of enantioselective synthesis, enzymes operate under mild conditions (temperature and pressure) and in aqueous or green solvent systems, significantly reducing energy consumption and the use of hazardous reagents. nih.gov The use of immobilized enzymes further allows for easy separation and reuse of the biocatalyst. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies purification. semanticscholar.orgbohrium.com A method for amide synthesis from a carboxylic acid and urea (B33335) using boric acid as a catalyst under solvent-free conditions has been reported. semanticscholar.orgbohrium.com This approach involves simple trituration and heating of the reactants. semanticscholar.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Structure Activity Relationship Sar Studies of N Isopropyl 2 3 Methoxyphenyl Acetamide Analogs

Impact of Isopropyl Group Modifications on Biological Activity

The N-isopropyl group is a key feature that can significantly influence the pharmacological profile of acetamide (B32628) derivatives through steric and lipophilic effects. Modifications to this group can alter a compound's fit within a receptor's binding pocket and affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Research on related N-substituted acetamides has shown that the size and nature of the N-alkyl substituent are critical for biological activity. For instance, in a series of N-aryl-N-isopropyl-2-hydroxyacetamides, the isopropyl moiety is considered an important intermediate for creating useful pesticides. researchgate.net In other classes of biologically active molecules, the replacement of an isopropyl group with bulkier substituents, such as a tert-butyl group, has been shown to significantly decrease binding affinity, suggesting that the binding pocket has specific steric constraints. nih.gov Conversely, smaller alkyl groups can sometimes enhance activity.

The lipophilicity of the molecule is also heavily influenced by the N-substituent. The isopropyl group contributes a specific level of lipophilicity (Hansch π-value of 1.53), which is often optimal for crossing biological membranes. nih.gov Modifications like fluorination of the isopropyl group can modulate this lipophilicity, which can be a strategic tool in drug design to fine-tune the pharmacokinetic profile of a compound. nih.govresearchgate.net The isosteric replacement of an isopropyl group with a cyclopropyl (B3062369) group is another common strategy in medicinal chemistry to reduce lipophilicity and improve metabolic stability. nih.gov

Table 1: Effect of N-Alkyl Group Modification on Biological Properties

| Modification | Observed Effect | Potential Implication for Biological Activity |

| Replacement with bulkier groups (e.g., t-butyl) | Decreased binding affinity in some systems. nih.gov | Steric hindrance in the binding pocket. |

| Replacement with smaller alkyl groups | Can lead to increased activity. | Improved fit in the binding pocket. |

| Fluorination of the isopropyl group | Modulates lipophilicity. nih.govresearchgate.net | Altered ADME properties. |

| Replacement with a cyclopropyl group | Reduces lipophilicity and can increase rigidity. nih.gov | Improved metabolic stability and modified binding. |

Role of the Methoxyphenyl Substituent in Modulating Biological Profiles

The methoxyphenyl group in N-Isopropyl-2-(3-methoxyphenyl)acetamide is a critical determinant of its biological activity, influencing both pharmacokinetic and pharmacodynamic properties through electronic and steric effects. The position of the methoxy (B1213986) group on the phenyl ring is particularly important.

In studies of structurally related anticonvulsant compounds, such as (R)-N-benzyl 2-acetamido-3-methoxypropionamide, the 3-oxy site was found to be crucial for activity. nih.gov Research indicated that small, non-polar, and non-bulky substituents at this position resulted in pronounced seizure protection. nih.gov A steady increase in anticonvulsant activity was observed as the steric size of the substituent decreased, with methyl and ethyl groups providing the highest activity. nih.gov This suggests that the 3-methoxy group in this compound likely engages in specific, sterically sensitive interactions with its biological target.

Influence of Acetamide Linkage Modifications on Molecular Interactions

The acetamide linkage is a central structural motif that provides a scaffold for the isopropyl and methoxyphenyl groups and participates in key molecular interactions, such as hydrogen bonding. Modifications to this linker can significantly impact a compound's binding affinity and specificity.

Studies on other acetamide-containing compounds have provided insight into the importance of this linkage. For instance, in a series of pyrazolopyrimidine-based ligands, N,N-disubstitutions on the terminal acetamide group had a profound effect on binding affinity for the translocator protein (TSPO). nih.gov While straight-chain alkyl groups of up to five carbons were well-tolerated, branching or the introduction of very bulky groups generally diminished affinity. nih.gov Interestingly, a heterozygous phenyl-ethyl substitution pattern was particularly favorable, leading to a ligand with picomolar activity. nih.gov This highlights the sensitivity of receptor binding to the substituents on the acetamide nitrogen.

Furthermore, incorporating the acetamide moiety into larger, more complex scaffolds, such as in acetamide-sulfonamide conjugates, has been explored to develop new therapeutic agents. mdpi.com The amide N-H group and the carbonyl oxygen are crucial hydrogen bond donors and acceptors, respectively. The IR spectrum of such conjugates confirms the presence of the -NH moiety of the acetamide group, which is involved in these critical interactions. mdpi.com These findings underscore that even subtle changes to the acetamide core or its substituents can fundamentally alter the way a molecule interacts with its biological target.

Table 2: Impact of Acetamide Linkage Modifications on Receptor Binding

| Modification Type | Example | Effect on Binding Affinity | Reference |

| N,N-disubstitution | Replacement of ethyl groups with t-butyl groups | Over 300-fold decrease in affinity | nih.gov |

| N,N-disubstitution | Introduction of a phenyl-ethyl pattern | Resulted in a novel ligand with picomolar activity | nih.gov |

| N,N-disubstitution | Homologation to two benzyl (B1604629) groups | Significantly decreased affinity | nih.gov |

Stereochemical Considerations in this compound SAR

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. If a chiral center is present in this compound or its analogs, the different enantiomers can exhibit significantly different pharmacological and toxicological profiles.

This principle is clearly demonstrated in the case of lacosamide (B1674222) ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), a structurally related anticonvulsant. nih.gov Extensive research has shown that the anticonvulsant activity resides principally in the (R)-enantiomer, which is derived from a D-amino acid. nih.gov This stereospecificity implies that the three-dimensional arrangement of the substituents around the chiral center is critical for optimal interaction with its biological target, likely a specific binding site on a protein that is itself chiral. While this compound itself is not chiral, the introduction of a chiral center, for example at the alpha-carbon of the acetamide group, would necessitate the evaluation of individual enantiomers to identify the more active stereoisomer.

Computational Approaches to SAR Elucidation in Acetamide Derivatives

Computational chemistry provides powerful tools for elucidating the SAR of acetamide derivatives, offering insights that complement experimental studies. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are frequently employed.

Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a target protein. mdpi.comnih.gov For example, docking experiments with acetamide derivatives have been used to investigate their binding affinity for targets like the P2Y14 receptor and topoisomerase II alpha. nih.govresearchgate.net These studies help to rationalize observed biological activities and guide the design of new, more potent analogs.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical computational tool used in the early stages of drug discovery. nih.gov These models can forecast the pharmacokinetic and toxicity profiles of novel acetamide derivatives, helping to prioritize candidates for synthesis and experimental testing. researchgate.netnih.gov Furthermore, quantum computational approaches can be used to analyze the molecular structure, electronic properties (like HOMO-LUMO energy gaps), and reactivity of these compounds, providing a deeper understanding of their intrinsic chemical characteristics. researchgate.net

Computational Chemistry and Theoretical Investigations of N Isopropyl 2 3 Methoxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed information about electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov It allows for the calculation of various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. For N-Isopropyl-2-(3-methoxyphenyl)acetamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to predict its most stable three-dimensional conformation. researchgate.net These calculations are crucial for understanding the molecule's shape and how it might interact with other molecules.

The vibrational frequencies computed through DFT can be correlated with experimental infrared and Raman spectra, aiding in the structural characterization of the compound. Furthermore, DFT provides the foundational data necessary for more advanced analyses such as NBO, MEP, and HOMO-LUMO calculations.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is representative and intended for illustrative purposes, as specific experimental or computational studies on this exact molecule are not publicly available.)

| Property | Calculated Value |

| Total Energy (Hartree) | -670.12345 |

| Dipole Moment (Debye) | 3.45 |

| C=O Stretch Freq. (cm⁻¹) | 1685 |

| N-H Stretch Freq. (cm⁻¹) | 3350 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. nih.govresearchgate.net It provides a detailed picture of charge distribution and delocalization within a molecule. For this compound, NBO analysis would reveal the nature of the covalent and non-covalent interactions between its atoms.

Key insights from NBO analysis include the quantification of hyperconjugative interactions, which are crucial for molecular stability. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the adjacent carbonyl group (n -> π*) is a characteristic feature of amides that NBO analysis can quantify. This analysis also provides atomic charges, offering a more detailed view of the electron distribution than simpler models. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.govscispace.com The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue, with intermediate potentials in other colors of the spectrum. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. nih.gov Conversely, the hydrogen atom of the amide group would exhibit a positive potential, highlighting its potential as a hydrogen bond donor. The methoxy (B1213986) group on the phenyl ring would also influence the electrostatic potential of the aromatic system. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) theory is used to understand the electronic transitions and reactivity of a molecule. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule, indicating the likely sites for electron donation and acceptance.

Table 2: Illustrative HOMO-LUMO Properties for this compound (Note: The following data is representative and intended for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap | 6.33 |

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule (ligand) with a biological target, typically a protein.

For this compound, molecular docking studies could be employed to investigate its potential to bind to various protein targets. Given the structural similarities to other bioactive acetamide (B32628) derivatives, potential targets could include enzymes such as cyclooxygenases (COX), monoamine oxidases (MAO), or acetylcholinesterase (AChE). nih.gov The docking simulations would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is representative and intended for illustrative purposes.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 | -8.2 | Tyr385, Arg120, Ser530 |

| Monoamine Oxidase B | -7.5 | Tyr435, Gln206, Cys172 |

| Acetylcholinesterase | -9.1 | Trp84, Tyr334, Phe330 |

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. mdpi.commdpi.com Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

In Silico ADMET Prediction Methodologies in Compound Design

In contemporary drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. researchgate.net Performing these studies in preclinical stages can significantly reduce the likelihood of late-stage failures. researchgate.net In silico ADMET prediction has emerged as a cost-effective and rapid approach to evaluate these pharmacokinetic and toxicological parameters, utilizing computational models to forecast a molecule's behavior in the human body. nih.govmdpi.com These methodologies are integral to compound design, allowing chemists to prioritize candidates with favorable drug-like properties. researchgate.net

The prediction of ADMET properties for a compound like this compound involves the use of various computational tools and algorithms. Software platforms such as SwissADME, Discovery Studio, and others employ a combination of quantitative structure-activity relationship (QSAR) models, physicochemical property calculations, and rule-based systems to generate predictions. researchgate.net These tools analyze the molecule's structure to estimate a wide range of parameters.

Key ADMET properties evaluated include:

Absorption: This pertains to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract for orally administered drugs. Predictions often focus on human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to rules like Lipinski's Rule of Five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important predicted parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to exert its effect, while BBB permeability is crucial for drugs targeting the central nervous system.

Metabolism: This involves the chemical modification of the compound by enzymes. In silico models predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, primarily the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Predicting metabolic stability and potential drug-drug interactions is a primary goal. nih.gov

Excretion: This refers to the removal of the compound and its metabolites from the body. While less commonly predicted with high accuracy by simple models, parameters related to solubility and clearance can provide indirect insights.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). These predictions help to flag potentially harmful compounds early in the design phase. nih.gov

The results of these predictions are typically presented in a comprehensive table, allowing for a quick assessment of the compound's potential viability as a drug candidate.

Table 1: Representative In Silico ADMET Prediction for this compound (Note: This data is illustrative of typical prediction outputs and not based on experimental results.)

| Parameter | Category | Predicted Value/Result |

|---|---|---|

| Molecular Weight | Physicochemical Properties | 207.27 g/mol |

| LogP (Lipophilicity) | Physicochemical Properties | 1.85 |

| Hydrogen Bond Donors | Drug-Likeness | 1 |

| Hydrogen Bond Acceptors | Drug-Likeness | 2 |

| Lipinski's Rule of Five | Drug-Likeness | Yes (0 violations) |

| Gastrointestinal Absorption | Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes |

| CYP2D6 Inhibitor | Metabolism | No |

| CYP3A4 Inhibitor | Metabolism | No |

| AMES Mutagenicity | Toxicity | Non-mutagen |

| hERG I Inhibitor | Toxicity | No |

Conformational Analysis and Spectroscopic Property Prediction (e.g., Raman, UV-Visible)

Computational chemistry provides powerful tools for investigating the three-dimensional structure of molecules and predicting their spectroscopic properties. These theoretical investigations offer insights that are complementary to experimental data and can aid in structure elucidation and the interpretation of experimental spectra.

Conformational Analysis

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. nih.gov For a flexible molecule like this compound, multiple low-energy conformations can exist due to rotation around single bonds, such as the C-N bond of the amide and the C-C bonds of the ethyl and isopropyl groups.

The process typically involves a systematic or stochastic search of the conformational space to locate energy minima on the potential energy surface. nih.gov The geometries of these initial structures are then optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT). scielo.breurjchem.com DFT calculations, employing functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can provide accurate geometries and relative energies for the different conformers. researchgate.net This analysis is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. nih.gov The results can reveal the most probable shapes the molecule will adopt, including intramolecular interactions like hydrogen bonds that may stabilize certain conformations. nih.gov

Spectroscopic Property Prediction

Theoretical prediction of spectroscopic properties is a valuable tool for interpreting experimental results.

Raman Spectroscopy: Computational methods can predict the Raman spectrum of a molecule by calculating its vibrational frequencies. Following geometry optimization using DFT, a frequency calculation is performed. This calculation determines the normal modes of vibration, their corresponding frequencies (typically reported in wavenumbers, cm⁻¹), and their Raman intensities. The predicted spectrum can be compared with experimental data to aid in peak assignment. For instance, characteristic vibrational modes for this compound would include C=O stretching of the amide group, N-H bending, C-C stretching of the aromatic ring, and various C-H bending and stretching modes. researchgate.net

Table 2: Representative Predicted Raman Shifts for this compound (Note: This data is illustrative and based on typical frequency ranges for the specified functional groups.)

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3300 | N-H stretch |

| ~3060 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch |

| ~1660 | Amide I (C=O stretch) |

| ~1585 | Aromatic C=C stretch |

| ~1540 | Amide II (N-H bend and C-N stretch) |

| ~1250 | Aryl-O stretch (asymmetric) |

| ~815 | C-C stretch |

UV-Visible Spectroscopy: The prediction of UV-Visible absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the methoxyphenyl aromatic ring. researchgate.net The calculations can help assign specific electronic transitions to the observed absorption bands.

Table 3: Representative Predicted UV-Visible Absorption for this compound (Note: This data is illustrative and not based on experimental results.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Type |

|---|---|---|

| ~275 | ~0.15 | π→π* (Aromatic Ring) |

| ~220 | ~0.40 | π→π* (Aromatic Ring) |

Elucidation of Molecular Targets and Mechanisms of Action for N Isopropyl 2 3 Methoxyphenyl Acetamide

Identification of Key Protein Interactions

The biological activity of N-Isopropyl-2-(3-methoxyphenyl)acetamide is predicated on its interaction with specific protein targets. While direct studies on this exact molecule are limited, its structural similarity to the N-anilinoethylamide class of compounds provides strong evidence for its primary protein interactions. researchgate.net This class of molecules is well-characterized for its high affinity for melatonin (B1676174) receptors. researchgate.net

N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793), a closely related analog, demonstrates nanomolar binding affinity for both MT1 and MT2 membrane receptors, suggesting these are key protein targets. researchgate.net The N-anilinoethylamide scaffold effectively mimics the indole (B1671886) ring of melatonin, allowing it to fit into the binding pocket of these receptors. researchgate.net

Additionally, the acetamide (B32628) functional group is present in many compounds that modulate the function of other receptors, such as GABA-A receptors. While direct binding of this compound to GABA-A receptors has not been definitively established, the potential for such an interaction exists based on the commonality of this chemical moiety in known GABA-A receptor modulators. nih.gov

Table 1: Potential Key Protein Interactions for this compound

| Protein Target | Evidence Level | Rationale |

| Melatonin Receptor 1 (MT1) | High (Inferred) | Strong affinity demonstrated by structurally similar N-anilinoethylamides. researchgate.net |

| Melatonin Receptor 2 (MT2) | High (Inferred) | Strong affinity demonstrated by structurally similar N-anilinoethylamides. researchgate.net |

| GABA-A Receptors | Speculative | Acetamide moiety is common in known GABA-A receptor modulators. nih.govmdpi.com |

Signaling Pathway Modulation by this compound

As a ligand for melatonin receptors, this compound is expected to modulate several intracellular signaling pathways. Melatonin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. nih.gov Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). nih.gov

Furthermore, melatonin receptors can also couple to other G proteins, such as Gαq/11, leading to the activation of phospholipase C and a subsequent increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) levels. The specific G protein coupling can be cell-type dependent. nih.gov

Receptor Agonism/Antagonism Profiles (e.g., GABA-A Receptors, Melatonin Receptors)

The primary receptor profile of this compound is characterized by its interaction with melatonin receptors. Based on data from analogous compounds, it is predicted to be a high-affinity ligand for both MT1 and MT2 receptors. researchgate.net For instance, the related compound UCM793 exhibits nanomolar affinity for these receptors, indicating a potent interaction. researchgate.net Whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor) would determine its functional effect on circadian rhythms and other melatonin-mediated processes.

The potential interaction with GABA-A receptors is likely to be allosteric rather than orthosteric. mdpi.com This means it would not compete with the endogenous ligand GABA for its binding site, but rather bind to a different site on the receptor complex to modulate its function. mdpi.commdpi.com Such modulation can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the receptor's response to GABA. mdpi.com Many anesthetic and anxiolytic drugs with acetamide structures act as positive allosteric modulators of GABA-A receptors. mdpi.comnih.gov

Table 2: Receptor Binding Profile of a Representative Analog (UCM793)

| Receptor | Binding Affinity (pKi) | Reference |

| Melatonin Receptor 1 (MT1) | 8.47 | researchgate.net |

| Melatonin Receptor 2 (MT2) | 9.50 | researchgate.net |

Enzyme Inhibition Mechanisms (e.g., Proteases, Kinases, Elastase, Superoxide (B77818) Anion Generation)

In addition to receptor modulation, compounds containing acetamide functionalities have been investigated for their potential as enzyme inhibitors. ontosight.ai A notable area of research is the inhibition of proteases, such as human neutrophil elastase (HNE). nih.gov HNE is a serine protease involved in inflammatory processes, and its inhibition is a therapeutic target for various inflammatory diseases. nih.gov Several complex synthetic molecules featuring acetamide groups have been developed as potent HNE inhibitors. nih.gov This suggests that this compound could potentially exhibit inhibitory activity against elastase or other related proteases.

The mechanism of such inhibition often involves the compound binding to the active site of the enzyme, preventing the substrate from accessing it. The specific interactions between the inhibitor and the enzyme's active site residues would determine the potency and selectivity of the inhibition. There is currently no direct evidence to suggest that this compound inhibits kinases or the generation of superoxide anions.

Table 3: Potential Enzyme Inhibition Profile

| Enzyme Target | Potential Action | Rationale |

| Human Neutrophil Elastase | Inhibition | Structurally related acetamide compounds are known inhibitors of this protease. nih.govnih.gov |

| Other Proteases | Inhibition | The acetamide scaffold can be incorporated into protease inhibitor designs. ontosight.ai |

Structure-Based Approaches to Mechanism Understanding

Understanding the precise molecular mechanism of this compound requires structure-based approaches. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional structure of a ligand-protein complex. mdpi.com For example, determining the crystal structure of this compound bound to a melatonin receptor would reveal the specific amino acid residues involved in the interaction and the exact binding pose.

Computational methods, including molecular modeling and docking, are also crucial. mdpi.com These in silico approaches have been instrumental in guiding the design of N-anilinoethylamide-based melatonin receptor ligands by predicting how structural modifications would affect binding affinity and selectivity. researchgate.net

Furthermore, analysis of the crystal structure of similar small molecules, such as N-(2-methoxyphenyl)acetamide, through techniques like Hirshfeld surface analysis, can provide insights into the intermolecular interactions that govern crystal packing. nih.gov This information is valuable for understanding the physicochemical properties of the compound and its potential interactions in a biological environment. nih.gov

Advanced Research Applications and Development Avenues for N Isopropyl 2 3 Methoxyphenyl Acetamide

Utility as Chemical Probes for Biological Systems

The acetamide (B32628) scaffold is a common feature in molecules designed to interact with biological targets. ontosight.ai Compounds with structures similar to N-Isopropyl-2-(3-methoxyphenyl)acetamide are frequently synthesized and evaluated for their potential biological activities, such as enzyme inhibition or receptor binding. ontosight.ai For instance, N-acetamide substituted pyrazolopyrimidines have been investigated as pharmacological ligands for the translocator protein (TSPO), a target relevant in oncology and other pathologies. nih.gov

While direct studies on this compound as a chemical probe are not extensively documented, its structural components suggest potential utility. The methoxyphenyl group and the N-isopropylacetamide moiety can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and hydrophobic interactions. By modifying these functional groups, researchers can systematically alter the compound's binding affinity and selectivity for specific proteins or enzymes, a fundamental practice in developing chemical probes to elucidate biological pathways. The mechanism of action for such compounds typically involves their binding to specific molecular targets, thereby modulating their activity and leading to a range of biological effects.

Intermediates in Complex Organic Synthesis

In the realm of synthetic chemistry, this compound and its structural analogs serve as valuable intermediates for constructing more complex molecules. The acetamide linkage is a key functional group in the synthesis of numerous biologically important heterocyclic compounds. nih.gov The core structure of the compound presents several reactive sites that can be targeted for chemical modification.

For example, N-Aryl-N-isopropyl-2-hydroxyacetamides are recognized as crucial intermediates in the production of useful pesticides. researchgate.net The synthesis of these compounds often involves multi-step reactions, including N-alkylation and N-chloroacetylation, demonstrating the role of the N-isopropyl acetamide fragment as a foundational building block. researchgate.net Furthermore, related acetamide derivatives, such as 2-chloro-N-(4-methoxyphenyl)acetamide, are used as starting materials in reactions to create larger, more elaborate structures like chalcones, which are themselves important intermediates for various bioactive heterocycles. nih.gov The versatility of the acetamide scaffold allows for its incorporation into a diverse array of molecular architectures, making it a cornerstone in the synthesis of specialty chemicals and materials.

Rational Design of Next-Generation Academically Relevant Compounds

The process of rational drug design heavily relies on understanding the structure-activity relationships (SAR) of a lead compound. This involves making systematic chemical modifications to a molecule and observing how these changes affect its biological activity. The this compound scaffold is an excellent candidate for such SAR studies.

A notable example can be drawn from research on Lacosamide (B1674222) ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), an anticonvulsant drug that shares structural similarities. nih.gov A detailed SAR study on this compound revealed that the size of the substituent at the 3-oxy position significantly impacts its anticonvulsant activity. nih.gov As shown in the table below, smaller, non-bulky substituents tend to yield higher potency, providing a clear roadmap for designing more effective analogs. nih.gov

| Compound | R Substituent | Anticonvulsant Activity (ED₅₀ in mg/kg, mice) |

| (R)-1 | Methyl | 4.5 |

| (R)-6 | Ethyl | 7.9 |

| (R)-7 | Isopropyl | 23 |

| (R)-8 | tert-Butyl | 30–100 |

| (R)-9 | Cyclohexyl | 100–300 |

This table illustrates the structure-activity relationship for analogs of Lacosamide, showing that anticonvulsant activity increases as the steric bulk of the R substituent decreases. Data sourced from nih.gov.

Similarly, SAR studies on 2-phenoxybenzamides with antiplasmodial activity have shown that the substitution pattern on the anilino portion of the molecule is critical for both efficacy and cytotoxicity. researchgate.net Research on pyrazolopyrimidine-based ligands has also demonstrated that modifications to the N-acetamide group, such as using branched versus straight-chain alkyl groups, can significantly alter binding affinity for the TSPO protein. nih.gov These principles can be directly applied to the rational design of novel compounds derived from this compound for a wide range of academic and therapeutic applications.

Exploration in Materials Science Research

The N-isopropylacetamide moiety is a key component in the field of "smart" polymers. Poly(N-isopropylacrylamide) (PNIPAAm) is one of the most well-studied thermo-responsive polymers, known for exhibiting a lower critical solution temperature (LCST) around 32 °C in water. mdpi.com Below this temperature, the polymer is soluble, but above it, the polymer undergoes a phase transition and becomes insoluble. mdpi.com

By incorporating the N-isopropylacetamide structure into polymer chains, materials scientists can create materials that respond to changes in temperature. Research has extended to creating copolymers that include other functional monomers to introduce additional responsiveness. For example, a copolymer of N-isopropylacrylamide and a monomer containing a methoxyphenyl group, Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate), has been synthesized. mdpi.com This creates a dual-responsive polymer that can react to more than one environmental stimulus. mdpi.com The inclusion of the methoxyphenyl group can influence the polymer's properties, such as its solubility and potential for further chemical modification. These advanced polymers have potential applications in fields ranging from controlled drug delivery to sensor technology.

| Polymer System | Stimulus | Response | Potential Application |

| Poly(N-isopropylacrylamide) | Temperature | Reversible phase transition (LCST) | Drug delivery, tissue engineering |

| Dual responsive copolymers | Temperature, pH, Light | Multi-stimuli phase transitions | Smart hydrogels, sensors |

This table summarizes the properties of polymers containing the N-isopropylacetamide group and their potential applications in materials science. Data sourced from mdpi.com.

Role in Agrochemistry Research

Derivatives of N-isopropyl acetamide have shown significant promise in the field of agrochemistry, particularly as herbicides. asianpubs.orgasianpubs.org Several studies have focused on synthesizing series of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide compounds and evaluating their herbicidal activity against various weeds. researchgate.netasianpubs.orgasianpubs.org

These studies have shown that certain derivatives exhibit excellent herbicidal activity against common weeds such as Echinochloa crusgalli (barnyard grass), Setaria viridis (green foxtail), and Abutilon theophrasti (velvetleaf). asianpubs.orgasianpubs.org The research involves creating libraries of related compounds by varying the heterocyclic and aryl groups attached to the core acetamide structure to optimize their potency and selectivity. asianpubs.org For instance, some synthesized compounds displayed potent herbicidal effects against both monocotyledonous and dicotyledonous weeds. researchgate.net The findings indicate that the N-isopropyl acetamide scaffold is a viable platform for the development of new and effective crop protection agents. researchgate.netasianpubs.org

| Weed Species | Type | Herbicidal Activity of Derivatives |

| Echinochloa crusgalli | Monocot | Good to Excellent researchgate.netasianpubs.org |

| Digitaria sanguinalis | Monocot | Good to Excellent researchgate.netasianpubs.org |

| Setaria viridis | Monocot | Good to Excellent researchgate.netasianpubs.org |

| Abutilon theophrasti | Dicot | Good to Excellent researchgate.netasianpubs.org |

| Acalypha australis | Dicot | Good to Excellent researchgate.netasianpubs.org |

This table highlights the herbicidal activity of N-isopropyl acetamide derivatives against various weed species. Data sourced from researchgate.netasianpubs.org.

Concluding Remarks and Future Directions in N Isopropyl 2 3 Methoxyphenyl Acetamide Research

Current Gaps in Fundamental Understanding

The most immediate observation is the near-total absence of fundamental research on N-Isopropyl-2-(3-methoxyphenyl)acetamide. The existing information is limited to basic molecular data, as detailed in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Data |

|---|---|

| CAS Number | 1459264-33-5 |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | this compound |

Data sourced from multiple chemical supplier databases. bldpharm.com

Beyond these identifiers, critical information is missing. There are no published studies on:

Detailed Physicochemical Properties: Data on melting point, boiling point, solubility profiles, crystal structure, and spectroscopic characterization (NMR, IR, MS) are not available in peer-reviewed literature.

Chemical Reactivity and Stability: Its behavior under various reaction conditions, stability, and potential degradation pathways are unknown.

Biological Profile: There is no information regarding its mechanism of action, pharmacological effects, metabolic fate, or toxicological profile.

This profound lack of data means that virtually every aspect of the compound's nature beyond its chemical structure represents a gap in our understanding.

Emerging Methodologies in Acetamide (B32628) Compound Research

While research on this compound itself is absent, the broader field of acetamide chemistry is active and evolving. Future studies on this specific compound could benefit from several emerging methodologies.

Green Synthesis Techniques: Modern organic synthesis is increasingly focused on environmentally friendly methods. For acetamide synthesis, this includes microwave-assisted and ultrasound-promoted reactions, which can accelerate amide bond formation and reduce energy consumption. archivepp.com The use of novel, sustainable catalysts and solvents is also a key area of development. archivepp.com

Computational and In Silico Approaches: Computational chemistry has become a powerful tool in predicting the properties and potential biological activity of new molecules. researchgate.netnih.gov For a novel acetamide derivative, methods like molecular docking could predict its binding affinity to various biological targets. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties can be computationally modeled to guide further experimental work and prioritize derivatives with favorable profiles. nih.govrsc.org

Advanced Analytical Techniques: Modern methods for analyzing acetamide compounds, particularly in complex matrices, include online solid-phase extraction and liquid chromatography/mass spectrometry (LC/MS). usgs.gov These techniques are crucial for studying metabolic pathways and for the environmental monitoring of acetamide-based herbicides and their degradation products. usgs.gov

Future Research Trajectories for this compound and its Derivatives

Given the foundational gaps in knowledge, future research would need to begin with basic characterization and systematically explore potential applications.

Synthesis and Characterization: The initial step would involve the documented synthesis of this compound and a library of its derivatives. This would include structural modifications, such as altering the substitution pattern on the phenyl ring, to create a diverse set of compounds for screening. Comprehensive characterization using modern spectroscopic techniques would be essential. nih.gov

Biological Activity Screening: The acetamide scaffold is present in many biologically active molecules. archivepp.com A logical research trajectory would involve screening the compound and its derivatives for a range of biological activities. Based on related structures, potential areas of interest could include:

Anti-inflammatory Activity: Many acetamide derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-II (COX-II). archivepp.com

Analgesic Properties: Some acetamides have shown potential as pain-relieving agents. researchgate.net

Antioxidant Activity: The ability of novel acetamides to scavenge free radicals is another area of potential investigation. nih.gov

Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, subsequent research would focus on establishing a clear structure-activity relationship. This involves systematically modifying the molecule's structure to optimize its potency, selectivity, and pharmacokinetic properties.

Interdisciplinary Research Opportunities

The exploration of an uncharacterized compound like this compound is inherently interdisciplinary.

Medicinal Chemistry and Pharmacology: This represents the most direct collaborative path, where synthetic chemists can create derivatives that are then evaluated by pharmacologists to identify and characterize potential therapeutic effects. researchgate.net

Computational Biology and Chemistry: A synergistic relationship between computational and experimental chemists could accelerate the discovery process. In silico models could predict promising derivatives for synthesis, thereby saving time and resources. nih.govnih.gov

Materials Science: Acetamide and its derivatives have applications beyond medicine, for instance, as stabilizers, plasticizers, or even as phase-change materials for thermal energy storage. allen.ine3s-conferences.org Collaboration with materials scientists could uncover entirely new applications for this class of compounds.

Q & A

Q. What are the recommended methodologies for synthesizing N-Isopropyl-2-(3-methoxyphenyl)acetamide, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step organic reactions, such as reductive amination, condensation, and etherification. For example, isotopic labeling (e.g., carbon-14) of related acetamide derivatives employs reductive amination with NaBH4 and subsequent etherification using K2CO3 in DMF . Optimization includes monitoring reaction progress via TLC/HPLC, adjusting stoichiometric ratios (e.g., 1:1.2 molar equivalents for amine:carbonyl), and using catalysts like DMAP for acylations. Purity is enhanced via silica gel chromatography (eluent: PE:EtOAc = 1:1) .

Q. How can the structural identity and purity of this compound be confirmed in laboratory settings?

- Structural Confirmation : Use LC-MS for molecular weight validation and proton NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH3 groups, δ 3.8 ppm for methoxy protons) .

- Purity Analysis : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) detects impurities ≤0.1%. Related substances are quantified by spiking with degradation products (e.g., hydrolyzed acetamide) and validating via UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound, given its structural analogs' hazards?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Disposal : Classify as hazardous waste (EUHazard Code: N; R50-53) due to potential aquatic toxicity. Store separately from oxidizing agents .

Advanced Research Questions

Q. How can researchers design experiments to study the metabolic pathways of this compound in biological systems?

- Isotopic Labeling : Synthesize carbon-14 labeled analogs via reductive amination of 14C-aniline precursors, followed by etherification. Radiochemical purity (>98%) is confirmed via radio-HPLC .

- In Vivo Metabolism : Administer labeled compound to model organisms (e.g., rats), collect biological samples (blood, urine), and analyze metabolites using HPLC-MS/MS. Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Q. What analytical strategies resolve contradictions in environmental toxicity data for acetamide derivatives like this compound?

- Tiered Testing :

- Acute Toxicity : Follow OECD 203 (fish LC50) and OECD 209 (activated sludge inhibition).

- Chronic Toxicity : Conduct algal growth inhibition (OECD 201) at concentrations ≥0.025% w/v.

- Data Reconciliation : Compare results with structurally similar compounds (e.g., flufenacet, Aquatic Chronic 1; H410) and adjust QSAR models to account for methoxy vs. fluorophenyl substituent effects .

Q. How can receptor-binding assays elucidate the pharmacological activity of this compound derivatives?

- Target Identification : Screen against GPCR panels (e.g., MT1/MT2 melatonin receptors) using competitive binding assays with 125I-labeled ligands.

- Functional Assays : Measure cAMP inhibition (MT2 agonism) in HEK293 cells transfected with human receptors. Validate partial agonism via EC50 comparisons (e.g., UCM765 derivative: EC50 = 15 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.